molecular formula C18H25NO B3426911 2-Nonylquinolin-4(1h)-One CAS No. 55396-45-7

2-Nonylquinolin-4(1h)-One

Cat. No.: B3426911
CAS No.: 55396-45-7
M. Wt: 271.4 g/mol
InChI Key: KKRXDNYRUZGPFM-UHFFFAOYSA-N
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Description

2-Nonylquinolin-4(1H)-One is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with a nonyl group attached at the second position and a keto group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonylquinolin-4(1H)-One typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Nonylquinolin-4(1H)-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-Nonylquinolin-4-ol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 2-Nonylquinolin-4-ol.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-Nonylquinolin-4(1H)-One has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nonylquinolin-4(1H)-One involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-Nonylquinolin-4-ol: A reduced form of 2-Nonylquinolin-4(1H)-One with a hydroxyl group instead of a keto group.

    Quinoline N-oxides: Oxidized derivatives with an N-oxide functional group.

    Substituted Quinoline Derivatives: Compounds with various substituents on the quinoline ring.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its nonyl group and keto functionality make it a versatile intermediate for further chemical modifications and applications.

Properties

IUPAC Name

2-nonyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14H,2-8,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRXDNYRUZGPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431883
Record name 2-Nonylquinolin-4(1h)-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55396-45-7, 2503-81-3
Record name 2-Nonyl-4(1H)-quinolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55396-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nonylquinolin-4(1h)-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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